Cas no 38401-73-9 (5-(3-Nitrophenyl)-2-thiophenecarbaldehyde)
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
- 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde
- 5-(3-nitrophenyl)-2-Thiophenecarboxaldehyde
- 5-(3-Nitrophenyl)-2-thiophencarboxaldehyd
- 5-(3-nitro-phenyl)-thiophene-2-carbaldehyde
- 5-(3-nitrophenyl)thiophene-2-carboxaldehyde
- 5-m-Nitro-phenylthiophen-2-aldehyd
- AB24097
- AC1L8ZHS
- AC1Q1X7P
- CTK1B4900
- NSC687320
- MFCD06410197
- Z90670008
- 5-(3-(Hydroxy(oxido)amino)phenyl)-2-thiophenecarbaldehyde
- DB-024064
- 38401-73-9
- EN300-29974
- AC7693
- NSC-687320
- AKOS004116783
- CS-0215773
- A873845
- NCI60_031446
- CHEMBL2002179
- DTXSID50327794
- SY015853
-
- MDL: MFCD06410197
- Inchi: 1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H
- InChI Key: FWBJYBHOUJJDEN-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 233.01471
- Monoisotopic Mass: 233.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 91.1Ų
Experimental Properties
- PSA: 60.21
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199342-5g |
5-(3-Nitrophenyl)thiophene-2-carbaldehyde |
38401-73-9 | 95% | 5g |
$578 | 2021-08-05 | |
| TRC | N926648-50mg |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde |
38401-73-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N926648-100mg |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde |
38401-73-9 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N926648-500mg |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde |
38401-73-9 | 500mg |
$ 295.00 | 2022-06-03 | ||
| Alichem | A169004565-5g |
5-(3-Nitrophenyl)thiophene-2-carbaldehyde |
38401-73-9 | 95% | 5g |
$648.90 | 2023-09-02 | |
| Apollo Scientific | OR470373-1g |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde |
38401-73-9 | 1g |
£280.00 | 2023-09-01 | ||
| Apollo Scientific | OR470373-5g |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde |
38401-73-9 | 5g |
£910.00 | 2023-09-01 | ||
| eNovation Chemicals LLC | D697636-1g |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde |
38401-73-9 | 95% | 1g |
$230 | 2024-07-20 | |
| eNovation Chemicals LLC | D697636-5g |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde |
38401-73-9 | 95% | 5g |
$715 | 2024-07-20 | |
| Chemenu | CM199342-5g |
5-(3-Nitrophenyl)thiophene-2-carbaldehyde |
38401-73-9 | 95% | 5g |
$578 | 2023-01-19 |
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde Suppliers
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde: A Comprehensive Overview
5-(3-Nitrophenyl)-2-thiophenecarbaldehyde, also known by its CAS number 38401-73-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its thiophene ring structure and the presence of a nitrophenyl group, has been extensively studied for its unique electronic properties and potential applications in various industries. Recent advancements in synthetic methodologies and characterization techniques have further highlighted its versatility and potential for innovation.
The molecular structure of 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde comprises a thiophene ring fused with a benzaldehyde moiety, where the nitro group is attached to the third position of the phenyl ring. This arrangement imparts distinct electronic characteristics, making it an attractive candidate for applications in optoelectronics and sensing technologies. The thiophene ring, known for its conjugated π-system, contributes to the compound's stability and reactivity, while the nitro group enhances its electron-withdrawing properties, facilitating interactions with other molecules.
Recent studies have explored the use of 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde in the development of advanced materials. For instance, researchers have investigated its role as a building block in constructing organic semiconductors. The compound's ability to form self-assembled monolayers (SAMs) has been leveraged to enhance the performance of electronic devices, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). These applications underscore the importance of understanding the compound's electronic properties at both molecular and bulk levels.
In addition to its material science applications, 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde has shown promise in biological systems. Its interaction with biomolecules, particularly proteins and nucleic acids, has been studied in vitro. The compound's ability to bind with specific biomolecules suggests potential applications in drug delivery systems and diagnostic tools. Furthermore, recent research has focused on its role as a precursor in synthesizing bioactive molecules, highlighting its importance in medicinal chemistry.
The synthesis of 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde involves a multi-step process that typically begins with the preparation of 2-thiophencarboxaldehyde. This is followed by nucleophilic substitution or coupling reactions to introduce the nitrophenyl group at the fifth position of the thiophene ring. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production.
The characterization of 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde relies on a combination of spectroscopic techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR). These methods provide insights into the compound's molecular structure, electronic transitions, and intermolecular interactions. Additionally, computational modeling techniques like density functional theory (DFT) have been employed to predict the compound's electronic properties and reactivity.
In conclusion, 5-(3-Nitrophenyl)-2-thiophenecarbaldehyde, with its unique structural features and versatile properties, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from materials science to biotechnology, underscoring its significance as a valuable compound in modern chemistry. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its role in scientific advancements.
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